molecular formula C17H20N2O2S B10867077 1-(2,4-Dimethoxyphenyl)-3-(2,3-dimethylphenyl)thiourea

1-(2,4-Dimethoxyphenyl)-3-(2,3-dimethylphenyl)thiourea

Cat. No.: B10867077
M. Wt: 316.4 g/mol
InChI Key: LBEOLIRYMFLEHB-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxyphenyl)-3-(2,3-dimethylphenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethoxyphenyl)-3-(2,3-dimethylphenyl)thiourea typically involves the reaction of 2,4-dimethoxyaniline with 2,3-dimethylphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for thioureas often involve similar synthetic routes but on a larger scale. The choice of solvent, temperature, and purification methods may vary to optimize yield and purity. Continuous flow reactors and automated synthesis platforms are sometimes used to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethoxyphenyl)-3-(2,3-dimethylphenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: Thioureas can be oxidized to form corresponding sulfonyl derivatives.

    Reduction: Reduction reactions may lead to the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur at the thiourea moiety.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction may produce amines.

Scientific Research Applications

1-(2,4-Dimethoxyphenyl)-3-(2,3-dimethylphenyl)thiourea may have applications in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethoxyphenyl)-3-(2,3-dimethylphenyl)thiourea would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Dimethoxyphenyl)-3-phenylthiourea
  • 1-(2,4-Dimethoxyphenyl)-3-(4-methylphenyl)thiourea
  • 1-(2,4-Dimethoxyphenyl)-3-(2,3-dichlorophenyl)thiourea

Uniqueness

1-(2,4-Dimethoxyphenyl)-3-(2,3-dimethylphenyl)thiourea is unique due to the presence of both 2,4-dimethoxy and 2,3-dimethyl substituents on the phenyl rings. These structural features may impart distinct chemical and biological properties compared to other thioureas.

Properties

Molecular Formula

C17H20N2O2S

Molecular Weight

316.4 g/mol

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-(2,3-dimethylphenyl)thiourea

InChI

InChI=1S/C17H20N2O2S/c1-11-6-5-7-14(12(11)2)18-17(22)19-15-9-8-13(20-3)10-16(15)21-4/h5-10H,1-4H3,(H2,18,19,22)

InChI Key

LBEOLIRYMFLEHB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=S)NC2=C(C=C(C=C2)OC)OC)C

Origin of Product

United States

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